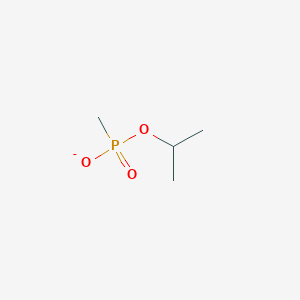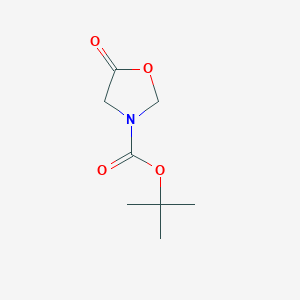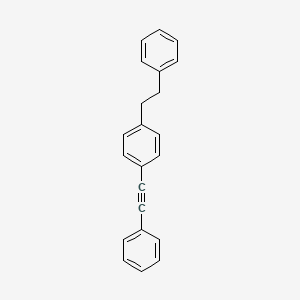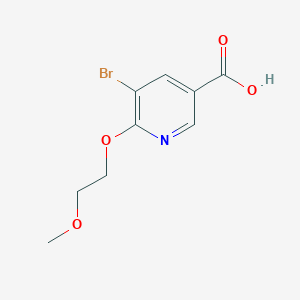
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one is a heterocyclic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of ortho-phenylenediamine with acetone under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of benzimidazole derivatives, including this compound, often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-alkylated benzimidazoles, N-oxides, and reduced benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzimidazole derivatives are known for their potential as anticancer, antiviral, and anti-inflammatory agents. This compound is being investigated for similar therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to interact with DNA and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a therapeutic agent compared to simpler benzimidazole derivatives.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
6-methyl-3-prop-1-en-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)13-10-5-4-8(3)6-9(10)12-11(13)14/h4-6H,1H2,2-3H3,(H,12,14) |
Clave InChI |
FMVJHUDLWSSAMK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)N2)C(=C)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=O)N2)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 3-[(aminocarbonothioyl)amino]-4-methylbenzoate](/img/structure/B1646618.png)

![2-Thiophenecarboxamide, 5-chloro-N-[3-[[3,5-dimethyl-4-(3-oxo-4-morpholinyl)phenyl]amino]-2-hydroxypropyl]-](/img/structure/B1646627.png)
![5-amino-Imidazo[2,1-b]thiazol-6-ol](/img/structure/B1646631.png)
![4-[4-(1-pyrrolidinyl)-1-piperidinyl]Benzenamine](/img/structure/B1646641.png)


